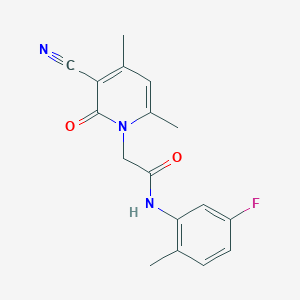

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Beschreibung

This compound features a 1,2-dihydropyridinone core substituted with a cyano group at position 3 and methyl groups at positions 4 and 4. The acetamide moiety is linked to a 5-fluoro-2-methylphenyl group, which introduces steric and electronic modifications.

Eigenschaften

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-10-4-5-13(18)7-15(10)20-16(22)9-21-12(3)6-11(2)14(8-19)17(21)23/h4-7H,9H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGVMZJSKQODLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

Introduction of Substituents: The cyano, dimethyl, and oxo groups are introduced via substitution reactions using appropriate reagents.

Attachment of the Acetamide Moiety: The acetamide group is attached through an amide coupling reaction, often using reagents like EDCI or DCC.

Fluorination of the Phenyl Ring: The fluorinated phenyl ring is synthesized separately and then coupled with the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.

Reduction: Catalytic hydrogenation using Pd/C or chemical reduction with LiAlH4.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like AlCl3.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pharmaceutical Acetamide Derivatives

Analysis: The target compound’s dihydropyridinone core distinguishes it from hexan- or oxazinan-based analogs (e.g., compounds e, h). The cyano group at position 3 may enhance binding affinity compared to amino or formamido substituents in analogs .

Structural Analogs in Pesticide Contexts

Pesticide acetamides () prioritize chloro and alkyl/aryl substitutions for herbicidal activity:

Table 2: Key Pesticide Acetamide Derivatives

Analysis: The target compound lacks the chloro substituents critical for herbicidal activity in pesticides like alachlor or pretilachlor. Instead, its cyano and fluorine substituents suggest a preference for polar interactions, likely steering it toward pharmaceutical rather than agrochemical applications.

Data Tables

Table 3: Comparative Structural Features

| Feature | Target Compound | Pharmaceutical Analogs (e.g., PF 43(1)) | Pesticide Analogs (e.g., Alachlor) |

|---|---|---|---|

| Core Structure | 1,2-Dihydropyridinone | Hexan/oxazinan chains | Simple acetamide backbone |

| Key Substituents | Cyano, 5-fluoro-2-methylphenyl | Amino, hydroxy, formamido | Chloro, alkyl/aryl groups |

| Electronic Profile | Electron-withdrawing (cyano) | Mixed (donor/acceptor) | Lipophilic (chloro, alkyl) |

| Potential Applications | Pharmaceuticals | Enzyme/receptor modulation | Herbicidal activity |

Biologische Aktivität

The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a derivative of pyridine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, including case studies and research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 273.31 g/mol. The structure includes a dihydropyridine moiety and a substituted acetamide group.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds related to dihydropyridine have shown effectiveness against various microbial strains. For instance, studies indicate that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Anticancer Properties : Some pyridine derivatives have been evaluated for their anticancer potential. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Antimicrobial Studies

A study assessing the antimicrobial properties of pyridine derivatives found that compounds similar to our target compound exhibited significant inhibition against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined, with some compounds showing MIC values as low as 15.62 µg/mL against Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that certain dihydropyridine derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study reported that a related compound reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis . The mechanism was linked to the modulation of apoptotic markers such as caspases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial activity of a series of pyridine derivatives.

- Method : Disk diffusion method was employed to assess inhibition zones against selected pathogens.

- Results : The compound demonstrated significant antibacterial activity with an inhibition zone diameter of 20 mm against E. coli.

-

Case Study on Anticancer Effects :

- Objective : Investigate the cytotoxic effects on cancer cell lines.

- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : At a concentration of 50 µM, the compound reduced cell viability by approximately 70% in MCF-7 breast cancer cells.

Data Table

| Biological Activity | Compound Type | MIC (µg/mL) | Cell Viability (%) |

|---|---|---|---|

| Antibacterial | Dihydropyridine | 15.62 | N/A |

| Antifungal | Dihydropyridine | 15.62 | N/A |

| Anticancer | Dihydropyridine | N/A | 30% at 50 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound’s synthesis involves multi-step reactions, including substitution, reduction, and condensation. Key steps include:

- Substitution : Alkaline conditions for introducing pyridylmethoxy groups (e.g., using 2-pyridinemethanol) .

- Reduction : Acidic conditions with iron powder for nitro-to-amine conversion .

- Condensation : Use of coupling reagents like EDCI for attaching the acetamide moiety .

- Optimization : Reaction parameters (temperature, solvent, catalyst) should be systematically varied using design of experiments (DoE) to maximize yield and purity. For example, DMF as a solvent under reflux conditions improves condensation efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR : and NMR to confirm substituent positions (e.g., methyl, cyano, and fluoro groups). For instance, the pyridine ring protons appear as distinct singlets in δ 6.9–7.5 ppm .

- IR : Identification of functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1667 cm) .

- HPLC-MS : Purity assessment and molecular ion confirmation (e.g., [M+1] peak at m/z 430.2) .

- X-ray crystallography : Resolve crystallographic ambiguities in regiochemistry or stereochemistry .

Advanced Research Questions

Q. How does the electronic and steric profile of the 5-fluoro-2-methylphenyl substituent influence the compound’s reactivity and binding affinity in biological systems?

- Methodological Answer :

- Computational modeling : Use DFT calculations to analyze electron-withdrawing effects of the fluoro group and steric hindrance from the methyl group. Compare with analogs (e.g., 4-methylphenyl vs. 2-methylphenyl derivatives) to quantify binding energy differences .

- SAR studies : Synthesize analogs with varied substituents (e.g., chloro, methoxy) and assay against targets (e.g., enzymes, receptors). For example, the 2-methyl group may enhance hydrophobic interactions in enzyme pockets .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), buffer conditions, and endpoint measurements.

- Orthogonal assays : Combine in vitro enzyme inhibition with in vivo toxicity studies (e.g., Wistar albino mice models) to validate specificity .

- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) to identify outliers or confounding variables .

Q. How can computational reaction path search methods accelerate the development of novel derivatives with enhanced stability or bioavailability?

- Methodological Answer :

- Quantum chemical calculations : Use software like Gaussian or ORCA to predict transition states and intermediates for derivatization (e.g., introducing sulfone or phosphonate groups) .

- Machine learning : Train models on existing reaction datasets to prioritize synthetic routes with high predicted yields .

- In silico ADMET : Tools like SwissADME to screen derivatives for improved pharmacokinetics (e.g., logP < 5 for oral bioavailability) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between batch and continuous flow reactors for this compound, and how can these discrepancies be mitigated?

- Methodological Answer :

- Batch limitations : Heat/mass transfer inefficiencies may lead to side reactions (e.g., hydrolysis of the cyano group).

- Flow advantages : Enhanced mixing and precise temperature control in microreactors improve reproducibility. For example, continuous flow systems reduce residence time heterogeneity .

- Process analytics : Implement inline PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Experimental Design

Q. What are the best practices for designing a robust structure-activity relationship (SAR) study for this compound’s derivatives?

- Methodological Answer :

- Scaffold diversification : Modify the pyridine core (e.g., dimethyl → diethyl) and acetamide linker (e.g., N-aryl vs. N-alkyl) .

- Control groups : Include positive controls (e.g., known inhibitors) and negative controls (e.g., unsubstituted analogs).

- High-throughput screening : Use 96-well plate formats for rapid IC determination across multiple targets .

Synthesis Optimization Table

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent for condensation | DMF | +15% yield | |

| Coupling reagent | EDCI/HOBt | Reduces racemization | |

| Temperature (reduction) | 50°C in HCl/Fe | Prevents over-reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.